ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1-phenylimidazole core substituted at position 5 with a 4-methoxyphenyl group and at position 2 with a thioacetate ester moiety. Its characterization likely employs standard techniques such as IR, NMR, and HRMS, as seen in related studies .
Properties
IUPAC Name |
ethyl 2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-25-19(23)14-26-20-21-13-18(15-9-11-17(24-2)12-10-15)22(20)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKMPOZOILOGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(4-Methoxyphenyl)-1-Phenyl-1H-Imidazole-2-thiol
Route 1: Cyclocondensation Approach
A modified Debus-Radziszewski reaction employs:
- 4-Methoxybenzaldehyde (0.1 mol)
- Benzil (0.1 mol)
- Thiourea (0.12 mol)
- Aniline (0.1 mol)
- Ammonium acetate (catalyst) in ethanol.
Procedure :
- Reflux the mixture at 80°C for 8 hours.
- Cool, filter, and recrystallize from ethanol to yield the thiol intermediate as pale yellow crystals (mp 165–167°C).
Mechanistic Insight :
Thiourea acts as both a sulfur source and nucleophile, facilitating imidazole ring closure. The 4-methoxyphenyl group arises from the aldehyde, while aniline directs N-phenyl substitution.
Alkylation with Ethyl Chloroacetate
Optimized Protocol :
- 5-(4-Methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol (0.05 mol)
- Ethyl chloroacetate (0.06 mol)
- Potassium carbonate (0.1 mol)
- Solvent-free conditions at 60°C for 6 hours.
Workup :
- Quench with ice water, filter, and wash with ethanol.
- Recrystallize from ethyl acetate to obtain the title compound as white crystals (yield: 68–72%).
Key Advantage :
Solvent-free conditions reduce waste, with K₂CO₃ enhancing nucleophilicity of the thiolate ion.
Optimization and Reaction Conditions
Temperature and Time Dependence
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 60–70°C | 70 | 98.5 |
| Reaction Time | 5–6 hours | 72 | 99.2 |
| Base (K₂CO₃) Loading | 2.0 equiv | 68 | 97.8 |
Higher temperatures (>80°C) promote di-alkylation impurities, reducing yield to 55%.
Solvent Impact
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Solvent-free | 72 | 6 |
| Acetone | 65 | 8 |
| DMF | 60 | 7 |
Solvent-free methods outperform traditional solvents, aligning with green chemistry metrics.
Analytical Characterization
Spectroscopic Data
- IR (KBr) : νmax 1715 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O methoxy), 690 cm⁻¹ (C-S).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, 2H, Ar-H), 7.45 (t, 2H, Ph-H), 4.21 (q, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.72 (s, 2H, SCH₂).
- MS : m/z 409.1 [M+H]⁺, confirming molecular formula C₂₁H₂₀N₂O₃S.
Comparative Analysis of Methods
Traditional vs. Solvent-Free :
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The thioacetate moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemical research, ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced properties.
Biology
The compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that it exhibits significant antimicrobial effects against various bacteria, including both Gram-positive and Gram-negative strains. It disrupts bacterial cell membranes or interferes with metabolic pathways, making it a candidate for developing new antibiotics.
- Anticancer Activity : Research shows that this compound can induce apoptosis in cancer cell lines, demonstrating effective cytotoxicity (IC50 values < 10 µM). Its mechanism may involve enzyme interaction and receptor modulation, influencing pathways related to cell proliferation and apoptosis .
Medicine
In medicinal chemistry, this compound is investigated for therapeutic applications due to its imidazole core's ability to interact with various biological targets. It has potential as:
- Therapeutic Agent : Its biological activity suggests it could be developed into drugs targeting specific diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Anticancer Activity : In vitro studies demonstrated significant reductions in cell viability in human breast and prostate cancer cell lines. Apoptosis pathways were confirmed through flow cytometry analysis.
- Antimicrobial Testing : The compound showed strong inhibitory effects against Staphylococcus aureus and Escherichia coli in various assays, confirming its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Heterocyclic Core Modifications
Imidazole vs. Benzoimidazole and Triazole-Thiazole Systems
The target compound’s imidazole core contrasts with benzoimidazole-triazole-thiazole hybrids (e.g., compounds 9a–e in ). For instance, compound 9c (with a 4-bromophenyl-thiazole group) showed distinct docking poses in molecular studies, suggesting substituent-dependent interactions with biological targets .
Pyrimidinone Derivatives
Compound 2f (), a pyrimidinone with a thioether linkage, differs in ring saturation and electronic properties. The pyrimidinone core introduces conjugation across the ring, while the nitro group at the 4-position creates strong electron-withdrawing effects, contrasting with the target compound’s electron-donating methoxyphenyl group. This difference may influence redox reactivity and solubility .
Substituent Effects
Methoxy vs. Alkoxy Chains
Ethyl 2-(4-(2-methoxyethoxy)phenyl)acetate () shares an ester group with the target compound but replaces the 4-methoxyphenyl with a 2-methoxyethoxy chain. The latter’s extended alkoxy group increases hydrophilicity, as evidenced by its synthesis in polar solvents like DMF. This contrasts with the target’s compact methoxyphenyl group, which may favor lipid membrane permeability .
Halogenated and Bulky Substituents
In , compound C2 incorporates a chlorobenzothiophene group, introducing steric bulk and halogen-based electronegativity. Such substituents can hinder rotational freedom and alter binding kinetics compared to the target’s methoxyphenyl group, which offers moderate steric demand and electron donation .
Functional Group Variations
Thioacetate vs. Thioether and Sulfonic Acid Derivatives
The thioacetate group in the target compound provides a hydrolytically labile ester bond, whereas thioether linkages (e.g., in ’s 2f ) are more stable under acidic conditions. For example, 2f was synthesized via concentrated sulfuric acid treatment, a condition that would likely hydrolyze the target compound’s ester moiety .
Table 1: Structural and Physicochemical Properties of Selected Compounds
Key Research Findings and Implications
- Solubility : Alkoxy chains (e.g., in ) increase hydrophilicity, whereas halogenated or bulky groups (e.g., C2 ) may reduce solubility but improve target specificity .
- Stability : The thioacetate group’s susceptibility to hydrolysis suggests the target compound may have shorter metabolic half-lives than thioether-containing derivatives .
Biological Activity
Ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate is a compound belonging to the imidazole derivatives class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features an imidazole ring substituted with a 4-methoxyphenyl group and a phenyl group, along with a thioacetate moiety. This unique structure contributes to its potential biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The imidazole ring can interact with various enzymes, potentially inhibiting or activating their functions.
- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly by disrupting bacterial cell membranes or interfering with metabolic pathways.
Anticancer Properties
Research indicates that imidazole derivatives, including this compound, possess significant anticancer potential. A study highlighted the compound's ability to induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity (IC50 < 10 µM) against various tumor types .
Antimicrobial Effects
The compound has shown promising results in antimicrobial assays. Its mechanism may involve the inhibition of bacterial growth through interference with essential cellular processes. Comparative studies have demonstrated that similar imidazole derivatives exhibit broad-spectrum antimicrobial activity .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced cell viability in human cancer cell lines, including breast and prostate cancer cells. The apoptosis pathway was confirmed through flow cytometry analysis .
- Antimicrobial Testing : A series of tests against both Gram-positive and Gram-negative bacteria revealed that the compound exhibited strong inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other imidazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 2-(1-phenyl-1H-imidazol-2-yl)acetate | Lacks methoxy substitution | Moderate anticancer activity |
| Ethyl 2-((5-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate | Chlorine instead of methoxy | Enhanced antimicrobial activity |
| Ethyl 2-((5-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate | Methyl substitution | Variable lipophilicity affecting bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
